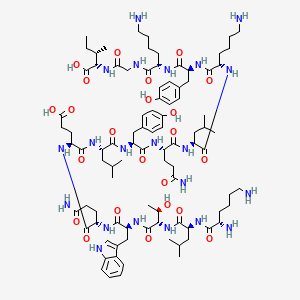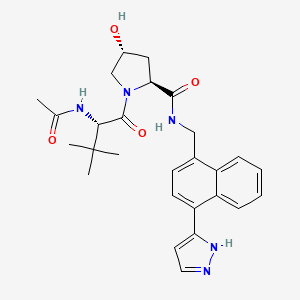
CDO1 degrader-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CDO1 degrader-1 is a small molecule that functions as a molecular glue degrader targeting cysteine dioxygenase 1 (CDO1). This compound recruits CDO1 to the Von Hippel-Lindau (VHL) E3 ligase complex, leading to its selective degradation. The degradation of CDO1 has significant implications in various biological processes, including cancer cell survival and adaptation to hypoxia .
Métodos De Preparación
The synthesis of CDO1 degrader-1 involves several steps, including the identification of a small molecule that binds to the HIF1-α binding pocket on pVHL. This binding recruits CDO1 into the VHL-cullin-ring E3 ligase complex, leading to its degradation. The synthetic route typically involves protein arrays, mutagenesis, and protein-protein docking coupled with molecular dynamics-based solvation analysis . Industrial production methods are still under research and development, focusing on optimizing the yield and purity of the compound.
Análisis De Reacciones Químicas
CDO1 degrader-1 primarily undergoes reactions that facilitate its binding to the VHL E3 ligase complex. These reactions include:
Oxidation: The compound may undergo oxidation to enhance its binding affinity.
Reduction: Reduction reactions can modify the compound’s structure to improve its stability.
Substitution: Substitution reactions are used to introduce functional groups that enhance the compound’s efficacy. Common reagents used in these reactions include proline-hydroxylated HIF1-α, mutagenesis agents, and molecular dynamics-based solvation analysis tools. .
Aplicaciones Científicas De Investigación
CDO1 degrader-1 has several scientific research applications:
Chemistry: It is used as a chemical probe to study protein degradation mechanisms.
Biology: The compound helps in understanding the role of CDO1 in cellular processes such as apoptosis and ferroptosis.
Medicine: this compound is being explored for its potential in cancer therapy, particularly in targeting cancer cells that exhibit altered CDO1 function.
Industry: The compound is used in the development of targeted protein degradation technologies, which have applications in drug discovery and development
Mecanismo De Acción
CDO1 degrader-1 exerts its effects by directly recruiting CDO1 to the VHL E3 ligase complex. This recruitment leads to the polyubiquitination and subsequent degradation of CDO1. The molecular targets involved include the HIF1-α binding pocket on pVHL and the composite surface formed by multiple discontiguous regions of CDO1. This mechanism presents a new avenue for targeted protein degradation .
Comparación Con Compuestos Similares
CDO1 degrader-1 is unique compared to other similar compounds due to its specific targeting of CDO1 and its ability to recruit it to the VHL E3 ligase complex. Similar compounds include:
PROTACs: These are bifunctional molecules that link a target protein to an E3 ligase, leading to its degradation. .
Other Molecular Glues: Compounds that function similarly by recruiting target proteins to E3 ligases, but they may target different proteins or use different ligase complexes
Propiedades
Fórmula molecular |
C27H33N5O4 |
|---|---|
Peso molecular |
491.6 g/mol |
Nombre IUPAC |
(2S,4R)-1-[(2S)-2-acetamido-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(1H-pyrazol-5-yl)naphthalen-1-yl]methyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C27H33N5O4/c1-16(33)30-24(27(2,3)4)26(36)32-15-18(34)13-23(32)25(35)28-14-17-9-10-21(22-11-12-29-31-22)20-8-6-5-7-19(17)20/h5-12,18,23-24,34H,13-15H2,1-4H3,(H,28,35)(H,29,31)(H,30,33)/t18-,23+,24-/m1/s1 |
Clave InChI |
SURFMMPUSCEGRF-PUZWTLIVSA-N |
SMILES isomérico |
CC(=O)N[C@H](C(=O)N1C[C@@H](C[C@H]1C(=O)NCC2=CC=C(C3=CC=CC=C23)C4=CC=NN4)O)C(C)(C)C |
SMILES canónico |
CC(=O)NC(C(=O)N1CC(CC1C(=O)NCC2=CC=C(C3=CC=CC=C23)C4=CC=NN4)O)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[2-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]trimethylammonium chloride](/img/structure/B12370019.png)

![[[4-[(6R)-7-[4-bromo-3-(trifluoromethyl)benzoyl]-2-[[(2S)-but-3-en-2-yl]amino]-6-methyl-4-oxo-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-3-yl]benzoyl]-methylcarbamoyl]oxymethyl (2S)-2-amino-3-methylbutanoate;hydrochloride](/img/structure/B12370031.png)
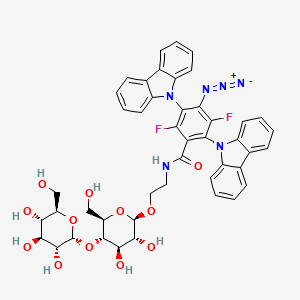
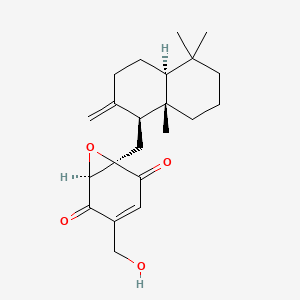
![(1R,8S,10R,15R,22S,29R)-9-oxa-11,25-diazapentacyclo[20.6.2.28,11.010,15.025,29]dotriacontane](/img/structure/B12370051.png)
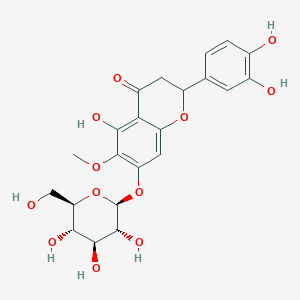
![6-amino-9-[[6-[2-(dimethylamino)ethoxy]pyridin-3-yl]methyl]-2-[ethyl(methyl)phosphoryl]-7H-purin-8-one](/img/structure/B12370077.png)
![tetrasodium;3-[[4-[[4-[(6-amino-1-hydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]-6-sulfonatonaphthalen-1-yl]diazenyl]naphthalen-1-yl]diazenyl]naphthalene-1,5-disulfonate](/img/structure/B12370080.png)
![4-[3-(4-chlorophenyl)-5-[4-(4-chlorophenyl)-2-oxo-1H-quinolin-3-yl]-3,4-dihydropyrazol-2-yl]-3,3-difluoro-4-oxobutanoic acid](/img/structure/B12370085.png)
